3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-fluorophenyl)propanamide
CAS No.: 1091132-31-8
Cat. No.: VC11945702
Molecular Formula: C19H23FN4O2S
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091132-31-8 |
|---|---|
| Molecular Formula | C19H23FN4O2S |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-fluorophenyl)propanamide |
| Standard InChI | InChI=1S/C19H23FN4O2S/c20-13-5-4-8-15(11-13)21-17(25)10-9-16-12-27-19(23-16)24-18(26)22-14-6-2-1-3-7-14/h4-5,8,11-12,14H,1-3,6-7,9-10H2,(H,21,25)(H2,22,23,24,26) |
| Standard InChI Key | ROHXKIQZUDCKOT-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=CC=C3)F |
| Canonical SMILES | C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=CC=C3)F |
Introduction
The compound 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-fluorophenyl)propanamide is a synthetic organic molecule that belongs to the class of propanamides. It features a thiazole ring with a cyclohexylcarbamoyl amino group and an N-(3-fluorophenyl) moiety. Despite the lack of specific information on this exact compound in the provided search results, related compounds and their properties can offer insights into its potential characteristics and applications.
Synthesis and Characterization
The synthesis of similar compounds typically involves the reaction of a thiazole derivative with a carbamoyl chloride or an isocyanate to introduce the cyclohexylcarbamoyl group. The N-(3-fluorophenyl) moiety can be introduced through a coupling reaction. Characterization would involve NMR spectroscopy and mass spectrometry to confirm the structure.
Related Compounds and Their Activities
-
F042-1187, a related compound, features a similar thiazole structure but with different substituents. It is used as a screening compound, indicating potential applications in drug discovery .
-
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide shows anti-inflammatory potential as a 5-LOX inhibitor .
-
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-methylpropanamide (CAS 1040668-81-2) is another related compound with a similar thiazole structure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume